3-Amino-2-chloropyridine
Overview
Description
3-Amino-2-chloropyridine: is an organic compound with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the pyridine ring . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Amino-2-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 . It is primarily used as a pharmaceutical intermediate . .
Mode of Action
It is known to be used in the synthesis of various drugs , implying that it likely interacts with its targets to induce chemical transformations
Biochemical Pathways
As a pharmaceutical intermediate, it is involved in the synthesis of certain drugs , suggesting that it may play a role in various biochemical pathways depending on the specific drug being synthesized.
Result of Action
As a pharmaceutical intermediate, its primary role is likely in the synthesis of active pharmaceutical ingredients , which would then exert their own molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-chloropyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-3-nitropyridine with reducing agents such as iron powder in the presence of hydrochloric acid . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-chloro-3-nitropyridine using hydrogen gas in the presence of a palladium catalyst . This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols .
Oxidation: The amino group can be oxidized to form nitro derivatives .
Reduction: The compound can be reduced to form 2,3-diaminopyridine .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of copper(I) iodide .
Oxidation: Reagents such as potassium permanganate or sodium dichromate .
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst .
Major Products:
Nucleophilic substitution: Products include 3-amino-2-azidopyridine or 3-amino-2-thiocyanatopyridine .
Oxidation: Products include 3-amino-2-nitropyridine .
Reduction: Products include 2,3-diaminopyridine .
Scientific Research Applications
Chemistry: 3-Amino-2-chloropyridine is used as an intermediate in the synthesis of various heterocyclic compounds . It is involved in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules .
Biology: In biological research, this compound is used to study the interaction of pyridine derivatives with biological macromolecules .
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antibacterial agents . It is used in the production of drugs for treating digestive system diseases and HIV/AIDS .
Industry: In the agrochemical industry, this compound is used in the synthesis of fungicides and insecticides .
Comparison with Similar Compounds
Uniqueness: 3-Amino-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Compared to its isomers, it exhibits different nucleophilic substitution and oxidation behaviors, making it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQBJJUWDCYIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212185 | |
Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-19-7 | |
Record name | 3-Amino-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-chloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-PYRIDYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH374WQE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Amino-2-chloropyridine has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopic data includes characteristic peaks in the infrared (IR) spectrum for the amino group and the pyridine ring. []
A: this compound is a versatile building block in organic synthesis. It can be used to prepare various heterocyclic compounds, including imidazo[4,5-b]pyridines, [, ] imidazo[4,5-c]pyridines, [] and selenazolo[5,4-b]pyridines. [] It also serves as a starting material for synthesizing more complex molecules like the HIV reverse transcriptase inhibitor atevirdine mesylate. []
A: 2,3-Dichloropyridine can be synthesized from this compound via a diazotization reaction. [, , ] The process involves reacting this compound with an alkali metal nitrite in the presence of aqueous hydrochloric acid to yield a diazonium salt. This salt is then decomposed in the presence of a copper catalyst, with at least 50% of the copper in the copper(II) oxidation state. [] The addition of sulfamic acid has also been reported to improve the process. []
A: During Sandmeyer reactions of this compound aimed at substituting the amino group, an unusual temperature-dependent displacement of the chloride by bromide has been observed. [] When the reaction is performed at higher temperatures (e.g., 25°C) using CuBr in aqueous HBr, 2,3-dibromopyridine becomes the major product instead of the expected 2-chloro-3-bromopyridine. This displacement is significantly less pronounced or absent at lower temperatures. Interestingly, this reactivity is dependent on the nitrogen atom in the ring and the position of the amino group, as similar reactions with carbocyclic analogs do not exhibit this behavior. []
A: Yes, this compound can form complexes with various transition metals. For example, it forms bis(3-amino-2-chloropyridinium)tetrahalocuprate(II) complexes with copper(II) chloride or bromide. [] These compounds exhibit weak antiferromagnetic interactions. [, ] Additionally, a silver(I) complex, bis(this compound-κN)silver(I) perchlorate, has been structurally characterized, showing a linear AgN2 geometry around the silver ion with significant supramolecular interactions in the solid state. []
A: Yes, this compound is a key starting material in the synthesis of atevirdine mesylate (U-87,201E), a non-nucleoside reverse transcriptase inhibitor developed for the treatment of AIDS. [] Additionally, a nevirapine analogue, another non-nucleoside reverse transcriptase inhibitor, has been synthesized starting from a 4-substituted this compound derivative. []
A: Yes, this compound can be converted to its corresponding boronic acid derivative, (2,6-dichloro-3-pyridyl)boronic acid. [] This boronic acid, like other pyridyl boronic acids, is a valuable building block for synthesizing highly functionalized heteroarylpyridines through Suzuki-Miyaura cross-coupling reactions. [] Interestingly, reacting (2,6-dichloro-3-pyridyl)boronic acid with this compound leads to the formation of the unusual 5H-pyrrolo[2,3-b:4,5-b′]dipyridine ring system through sequential cross-coupling and intramolecular cyclization. []
A: While the provided research doesn't detail specific environmental impacts, the presence of chlorine in the molecule suggests a potential for ecotoxicological effects. [] Research on titanium dioxide-mediated photocatalytic degradation of this compound suggests a possible pathway for its breakdown in the environment. [] Further research is needed to fully understand its environmental fate, persistence, and potential for bioaccumulation.
ANone: Future research could focus on:
- Exploring the full potential of this compound in synthesizing novel heterocyclic compounds with diverse biological activities. []
- Investigating the detailed mechanism of the unusual chloride displacement observed in Sandmeyer reactions and its potential synthetic applications. []
- Developing more environmentally friendly synthetic routes to this compound and its derivatives. []
- Conducting thorough ecotoxicological studies to assess its impact on various environmental compartments. []
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